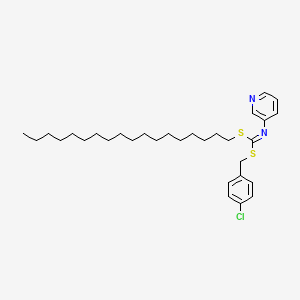
(4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenyl group, an octadecyl chain, and a pyridinylcarbonimidodithioate moiety, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with octadecylamine to form an intermediate, which is then reacted with 3-pyridinylcarbonimidodithioic acid under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
(4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like hydroxide ions can replace the chlorine atom.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives, depending on the type of reaction and conditions used.
科学研究应用
(4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and lubricants.
作用机制
The mechanism of action of (4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
相似化合物的比较
Similar Compounds
- (4-Chlorophenyl)methyl octadecyl 2-pyridinylcarbonimidodithioate
- (4-Chlorophenyl)methyl octadecyl 4-pyridinylcarbonimidodithioate
- (4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbamate
Uniqueness
Compared to similar compounds, (4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate stands out due to its specific substitution pattern and the presence of the carbonimidodithioate group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
41643-24-7 |
|---|---|
分子式 |
C31H47ClN2S2 |
分子量 |
547.3 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methylsulfanyl]-1-octadecylsulfanyl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C31H47ClN2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-35-31(34-30-19-18-24-33-26-30)36-27-28-20-22-29(32)23-21-28/h18-24,26H,2-17,25,27H2,1H3 |
InChI 键 |
FOAVMHFCDMUEKA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















